molecular formula C11H14FNO4S B2839981 2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid CAS No. 1178934-09-2

2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid

Cat. No.: B2839981
CAS No.: 1178934-09-2
M. Wt: 275.29
InChI Key: PPZCMLQRAJNTOP-UHFFFAOYSA-N
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Description

2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid is a versatile chemical compound used in various scientific research fields. Its unique properties make it a valuable tool for studying diverse phenomena and developing innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid involves several steps. One common method is the Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions . Another method involves the cyanoacetylation of amines, which has been used to synthesize similar compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid can be compared with other similar compounds, such as:

    Indole derivatives: Known for their diverse biological activities.

    Fluorinated pyridines: Used in various chemical and biological applications.

    Pyrrole derivatives: Studied for their medicinal properties.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-8(2)13(7-11(14)15)18(16,17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZCMLQRAJNTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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